molecular formula C23H15NO5S B2687435 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 300556-23-4

3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2687435
CAS No.: 300556-23-4
M. Wt: 417.44
InChI Key: VAMCVUCGVPYCMY-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C23H15NO5S and its molecular weight is 417.44. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of Oprea1_347420 are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, benzothiazole-based compounds have been found to exhibit potent inhibitory activity against M. tuberculosis . This suggests that Oprea1_347420 may interact with enzymes or proteins involved in the metabolic pathways of this bacterium.

Cellular Effects

The cellular effects of Oprea1_347420 are likely to be diverse, given the wide range of biological activities exhibited by benzothiazole derivatives . For instance, these compounds have been found to exhibit potent anti-tubercular activity, suggesting that they may influence cell function by disrupting the cellular processes of M. tuberculosis .

Molecular Mechanism

The molecular mechanism of action of Oprea1_347420 is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, benzothiazole derivatives have been found to exhibit potent inhibitory activity against M. tuberculosis, suggesting that they may exert their effects by binding to and inhibiting the activity of enzymes involved in the metabolic pathways of this bacterium .

Temporal Effects in Laboratory Settings

Given the stability of benzothiazole derivatives, it is likely that Oprea1_347420 would exhibit long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Given the potent biological activities exhibited by benzothiazole derivatives, it is likely that Oprea1_347420 would exhibit dose-dependent effects .

Metabolic Pathways

The metabolic pathways that Oprea1_347420 is involved in are currently unknown and would require further investigation. Given the potent inhibitory activity of benzothiazole derivatives against M. tuberculosis, it is likely that Oprea1_347420 would interact with enzymes or cofactors involved in the metabolic pathways of this bacterium .

Transport and Distribution

Given the lipophilic nature of benzothiazole derivatives, it is likely that Oprea1_347420 would be able to readily cross cell membranes and distribute throughout the cell .

Subcellular Localization

Given the lipophilic nature of benzothiazole derivatives, it is likely that Oprea1_347420 would be able to localize to various subcellular compartments .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO5S/c1-2-13-10-14-19(11-18(13)29-23(26)17-7-5-9-27-17)28-12-15(21(14)25)22-24-16-6-3-4-8-20(16)30-22/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMCVUCGVPYCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC=CO3)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.